Carbonic acid;5-(3-hydroxypyrrolidin-1-yl)-2-piperidin-3-ylpyridazin-3-one Carbonic acid;5-(3-hydroxypyrrolidin-1-yl)-2-piperidin-3-ylpyridazin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20389555
InChI: InChI=1S/C13H20N4O2.CH2O3/c18-12-3-5-16(9-12)11-6-13(19)17(15-8-11)10-2-1-4-14-7-10;2-1(3)4/h6,8,10,12,14,18H,1-5,7,9H2;(H2,2,3,4)
SMILES:
Molecular Formula: C14H22N4O5
Molecular Weight: 326.35 g/mol

Carbonic acid;5-(3-hydroxypyrrolidin-1-yl)-2-piperidin-3-ylpyridazin-3-one

CAS No.:

Cat. No.: VC20389555

Molecular Formula: C14H22N4O5

Molecular Weight: 326.35 g/mol

* For research use only. Not for human or veterinary use.

Carbonic acid;5-(3-hydroxypyrrolidin-1-yl)-2-piperidin-3-ylpyridazin-3-one -

Specification

Molecular Formula C14H22N4O5
Molecular Weight 326.35 g/mol
IUPAC Name carbonic acid;5-(3-hydroxypyrrolidin-1-yl)-2-piperidin-3-ylpyridazin-3-one
Standard InChI InChI=1S/C13H20N4O2.CH2O3/c18-12-3-5-16(9-12)11-6-13(19)17(15-8-11)10-2-1-4-14-7-10;2-1(3)4/h6,8,10,12,14,18H,1-5,7,9H2;(H2,2,3,4)
Standard InChI Key FTLDILHVOPFWQY-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCC(C3)O.C(=O)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Core Scaffold and Substituent Configuration

The molecule’s backbone consists of a 2,3-dihydropyridazin-3-one ring, a six-membered partially saturated nitrogen heterocycle. At position 2 of this ring, a piperidin-3-yl group is attached, introducing a secondary amine functionality and conformational flexibility. Position 5 is occupied by a 3-hydroxypyrrolidin-1-yl substituent, contributing both hydrogen-bonding capacity and stereochemical complexity. The carbonic acid component likely exists as a counterion, forming a salt complex that enhances solubility.

Key structural features include:

  • Stereochemistry: The hydroxypyrrolidine group exhibits a (3S) configuration in the enantiomerically pure form (CAS 1807901-51-4), as indicated by the isomeric SMILES string.

  • Hydrogen-Bonding Motifs: The hydroxyl group on pyrrolidine and the carbonyl oxygen on the pyridazinone ring create multiple hydrogen-bond donor/acceptor sites.

  • Tautomerism: The dihydropyridazinone system permits keto-enol tautomerism, though the keto form predominates under standard conditions.

Spectroscopic and Computational Characterization

The compound’s Standard InChIKey (FTLDILHVOPFWQY-UHFFFAOYSA-N) and canonical SMILES (C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCC(C3)O.C(=O)(O)O) provide unambiguous identifiers for database searches. Nuclear magnetic resonance (NMR) data for related compounds suggest characteristic signals:

  • 1H^1\text{H}-NMR: Pyrrolidine protons resonate near δ 3.5–4.0 ppm, while pyridazinone aromatic protons appear downfield at δ 7.5–8.0 ppm .

  • 13C^{13}\text{C}-NMR: The pyridazinone carbonyl carbon typically shows a signal around δ 165–170 ppm, with piperidine carbons appearing between δ 25–50 ppm .

Synthesis and Chemical Reactivity

Multi-Step Synthetic Pathways

While explicit details for this specific compound remain proprietary, analogous syntheses follow a modular approach:

  • Pyridazinone Ring Formation: Cyclocondensation of 1,4-diketones with hydrazines generates the dihydropyridazinone core .

  • Piperidine Substitution: Nucleophilic aromatic substitution at position 2 using 3-aminopiperidine derivatives introduces the piperidinyl group.

  • Pyrrolidine Functionalization: Mitsunobu or SN2 reactions install the 3-hydroxypyrrolidine moiety at position 5.

  • Salt Formation: Treatment with carbonic acid under controlled pH yields the final ionic complex.

Reactivity and Derivative Synthesis

The compound’s reactivity profile enables targeted modifications:

  • Amine Functionalization: The secondary amine on piperidine undergoes acylation or sulfonation to produce prodrug candidates.

  • Hydroxyl Group Reactions: The pyrrolidine hydroxyl can participate in etherification or esterification reactions to modulate lipophilicity .

  • Ring-Opening Pathways: Strong bases may cleave the pyridazinone ring, necessitating careful selection of reaction conditions.

ParameterSpecification
Personal ProtectionNitrile gloves, ANSI-approved goggles
VentilationFume hood with ≥100 fpm face velocity
Storage Conditions-20°C under argon, desiccated
Spill ManagementNeutralize with 5% sodium bicarbonate

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